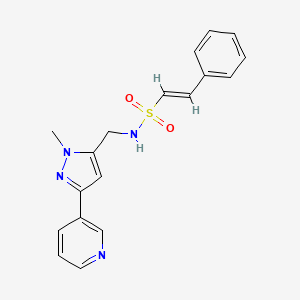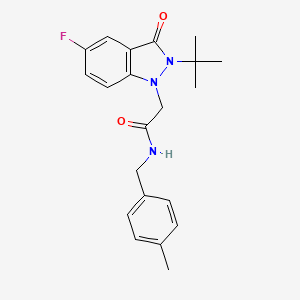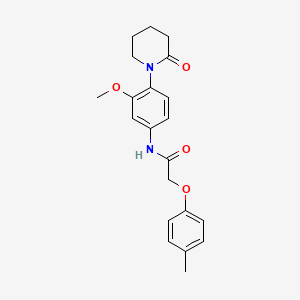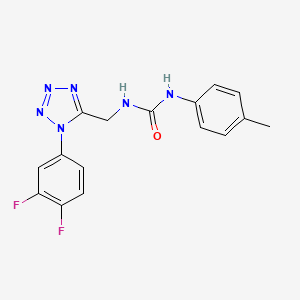![molecular formula C16H19N5O3S B2671532 6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1013772-89-8](/img/structure/B2671532.png)
6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an acetyl group, a pyrazole ring, a carboxamide group, and a tetrahydrothieno[2,3-c]pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The tetrahydrothieno[2,3-c]pyridine is a fused ring system that contains a sulfur atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research on related chemical structures to 6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has focused on their synthesis and evaluation for antimicrobial activities. For instance, compounds involving modifications of pyridothienopyrimidines and pyrazolopyrimidines have been synthesized and tested for their potential as antimicrobial agents. These studies underscore the relevance of such compounds in developing new antimicrobials to combat resistant strains of bacteria and other pathogens. The antimicrobial activity of these compounds suggests their potential use in medical research for developing novel antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002; M. Gouda, M. Berghot, Ghada E. Abd El-Ghani, A. Khalil, 2010).
Anticancer and Anti-Inflammatory Applications
Derivatives of pyrazolopyrimidines, which share a structural resemblance with the target compound, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. This research highlights the potential therapeutic applications of such compounds in treating cancer and inflammation. The structural modifications and biological evaluations indicate these compounds' promising roles in pharmacological research, aiming at discovering new treatments for cancer and inflammatory diseases (A. Rahmouni et al., 2016; A. Chiriapkin et al., 2021).
Potential for Drug-Resistant Tuberculosis Treatment
Notably, imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound , have been synthesized and found to possess potent activity against multi- and extensive drug-resistant tuberculosis strains. This line of research is crucial in the fight against tuberculosis, especially in the context of increasing resistance to conventional drugs. The development of new agents with efficacy against drug-resistant TB strains is a significant step forward in global health (Garrett C. Moraski et al., 2011).
Antiprotozoal Activities
Research into compounds with a similar molecular framework has also extended into antiprotozoal activities, particularly against diseases caused by protozoan parasites. This work involves the synthesis of novel compounds and their evaluation against protozoal pathogens, contributing to the development of new therapeutic agents for protozoal infections (M. Ismail et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-acetyl-2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-8-6-11(19-20(8)3)15(24)18-16-13(14(17)23)10-4-5-21(9(2)22)7-12(10)25-16/h6H,4-5,7H2,1-3H3,(H2,17,23)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXLZICLUJFVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2671451.png)


![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)
![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2671460.png)

![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)

![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)
![N-(3-ethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2671466.png)
![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)


